methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core with a 1,1-dioxide moiety. Key structural features include:
- A 3-ethylphenylamino-2-oxoethyl substituent at position 2.
- A 4-phenyl group on the thiazine ring.
- A methyl ester at position 3.
Benzothiazine 1,1-dioxides are pharmacologically significant due to their anti-inflammatory, analgesic, and enzyme-inhibitory properties . The 3-ethylphenyl group in this compound may enhance lipophilicity and receptor-binding interactions compared to simpler aryl substituents.
Properties
IUPAC Name |
methyl 2-[2-(3-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-10-9-13-20(16-18)27-23(29)17-28-25(26(30)33-2)24(19-11-5-4-6-12-19)21-14-7-8-15-22(21)34(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNIHZYDTDRWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS Number: 1114650-94-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 476.5 g/mol. The structure includes a benzothiazine core, which is known for various biological activities. The presence of the ethylphenylamino group is significant for enhancing the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 1114650-94-0 |
Synthesis
The synthesis of this compound involves several steps that typically include the condensation of appropriate precursors followed by functional group modifications. While specific synthetic routes for this compound were not detailed in the available literature, related compounds in the benzothiazine series have been synthesized using microwave-assisted methods and traditional organic reactions .
Antimicrobial Activity
Preliminary studies have indicated that compounds related to benzothiazine derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives synthesized from benzothiazine moieties have shown notable effectiveness in inhibiting microbial growth .
In a study assessing similar compounds, some derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 50 to 200 µg/mL against selected pathogens . This suggests that this compound may also possess comparable antimicrobial properties.
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been extensively studied. For example, related compounds have shown cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
In particular, studies involving structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the benzothiazine ring can enhance antitumor activity. Compounds with electron-withdrawing groups on the phenyl ring have generally exhibited improved potency .
A notable case study involved a derivative exhibiting significant activity against A549 human lung adenocarcinoma cells with an IC50 value below that of standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
Research into the anticonvulsant effects of similar compounds has revealed promising results. In picrotoxin-induced seizure models, certain derivatives demonstrated effective seizure protection at varying doses . The SAR studies suggest that specific substitutions on the phenyl ring correlate with enhanced anticonvulsant activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzothiazine derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Variations and Key Properties
Key Observations:
- Substituent Position : Electron-withdrawing groups (e.g., chloro, fluoro) at position 2 improve synthesis yields but may reduce solubility .
- Biological Activity : Chlorinated derivatives (e.g., 3-chlorophenyl in ) show COX-2 inhibition and anti-bacterial activity, suggesting the target compound’s 3-ethylphenyl group could modulate similar pathways.
Key Observations:
- Yield Optimization: Halogenated benzyl/aryl starting materials (e.g., 3-chlorobenzyl chloride) yield higher purity products (up to 96%) compared to non-halogenated analogs .
- Solvent Effects : Dimethylformamide (DMF) is preferred for alkylation reactions due to its high polarity and ability to stabilize intermediates .
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity:
- Derivatives with 4-hydroxy groups (e.g., ) exhibit enhanced hydrogen bonding, improving solubility and target affinity.
- The target compound’s 3-ethylphenyl group may balance lipophilicity and metabolic stability, similar to meloxicam derivatives .
Crystallographic Insights:
- Non-classical C–H···O interactions stabilize crystal packing in halogenated analogs .
- The target compound’s bulkier 3-ethylphenyl group may disrupt intermolecular interactions, reducing crystallinity compared to smaller substituents.
Q & A
Q. Advanced
- Substituent engineering : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances stability and enzyme-binding affinity. For example, 4-chloro-substituted derivatives show 75% yield and improved solubility .
- Green chemistry approaches : Microwave-assisted synthesis reduces side reactions and improves regioselectivity .
- Ultrasonic cavitation : Enhances mixing efficiency in heterogeneous reactions, critical for bulky substituents .
How do structural modifications at the 3-ethylphenyl or 4-phenyl positions affect biological activity?
Q. Advanced
- 3-ethylphenyl group : Modulating steric bulk here influences interactions with hydrophobic enzyme pockets. For instance, replacing ethyl with allyl groups alters COX-2 inhibition potency by ~30% .
- 4-phenyl substitution : Electron-rich substituents (e.g., methoxy) enhance π-π stacking with aromatic residues in COX enzymes, as shown in molecular docking studies .
- Sulfonyl group : The 1,1-dioxide moiety is critical for hydrogen bonding with catalytic serine residues in target enzymes .
How can researchers resolve contradictions in reported spectroscopic data for structurally similar derivatives?
Q. Advanced
- Comparative NMR analysis : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent-shift discrepancies. For example, conflicting aromatic proton shifts in derivatives can arise from para-substituent electronic effects .
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in regiochemistry, such as distinguishing between N-alkylation vs. O-alkylation isomers .
- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra to cross-validate experimental data .
What is the proposed mechanism of action for this compound in biological systems?
Advanced
The compound likely inhibits cyclooxygenase (COX) enzymes via:
- Competitive binding : The sulfonyl group interacts with the COX-2 active site, mimicking prostaglandin H .
- Hydrogen-bonding networks : The 4-hydroxy and carbonyl groups form stabilizing interactions with Arg120 and Tyr355 residues .
- In vivo studies : Radiolabeled analogs (e.g., C-tagged derivatives) track metabolic pathways and identify active metabolites .
How do intermolecular interactions influence the compound’s crystallographic packing?
Q. Advanced
- Hydrogen bonds : The 4-hydroxy group forms O–H···O bonds with adjacent sulfonyl oxygen atoms, creating a dimeric motif .
- π-π stacking : The phenyl and benzothiazine rings align face-to-face with a centroid distance of ~3.6 Å, stabilizing the lattice .
- Van der Waals interactions : Methyl and ethyl groups contribute to hydrophobic packing, with interatomic distances of 3.8-4.2 Å .
How can researchers design experiments to test COX-1/COX-2 selectivity?
Q. Advanced
- Enzyme assays : Use purified COX-1 and COX-2 isoforms with arachidonic acid as a substrate. Measure IC values via spectrophotometric detection of prostaglandin metabolites .
- Molecular dynamics simulations : Predict binding affinities by simulating the compound’s interaction with COX-2’s larger active site pocket .
- Mutagenesis studies : Replace key residues (e.g., Val523 in COX-2) to assess their role in inhibitor binding .
What key physicochemical properties determine its reactivity in aqueous vs. nonpolar environments?
Q. Basic
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as co-solvents for biological assays .
- Acid-base behavior : The 4-hydroxy group (pKa ~9.5) deprotonates under basic conditions, altering hydrogen-bonding capacity .
- Thermal stability : Decomposes above 200°C, requiring inert atmospheres during melt analyses .
How can reaction pathways be analyzed using computational methods?
Q. Advanced
- DFT calculations : Map energy profiles for key steps (e.g., Gabriel-Coleman rearrangement) to identify rate-limiting transitions .
- Molecular docking : Screen derivatives against COX-2 (PDB: 5KIR) to prioritize synthesis targets .
- QSAR models : Correlate substituent electronegativity with bioactivity to guide analogue design .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
